N-[4-(quinoxalin-2-yl)phenyl]propanamide
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Overview
Description
N-[4-(quinoxalin-2-yl)phenyl]propanamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties . This compound has a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-[4-(quinoxalin-2-yl)phenyl]propanamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This reaction is often carried out under mild conditions using green chemistry principles . Industrial production methods may involve more scalable and cost-effective approaches, such as continuous flow synthesis .
Chemical Reactions Analysis
N-[4-(quinoxalin-2-yl)phenyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-(quinoxalin-2-yl)phenyl]propanamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . Additionally, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[4-(quinoxalin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(quinoxalin-2-yl)phenyl]propanamide is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include quinazoline, cinnoline, and phthalazine, which also contain nitrogen heterocycles but differ in their chemical structure and pharmacological activities . The uniqueness of this compound lies in its specific quinoxaline core and the functional groups attached to it .
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(4-quinoxalin-2-ylphenyl)propanamide |
InChI |
InChI=1S/C17H15N3O/c1-2-17(21)19-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
DWCAEHNZXUQPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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